Synthetic Yield and Isolation
The target compound is generated as a major product from the electrophilic bromination of 5-methylpyrazin-2-amine. Crucially, the reaction is not perfectly selective and produces the regioisomeric 3-bromo-5-methylpyrazin-2-amine as a byproduct. The optimized procedure yields the desired 6-bromo-5-methylpyrazin-2-amine in a 50% isolated yield after chromatographic separation from its 3-bromo counterpart. This contrasts with alternative synthetic routes that may produce the 5-bromo-6-methyl isomer [1] or require less selective bromination conditions.
| Evidence Dimension | Isolated Synthetic Yield from Bromination |
|---|---|
| Target Compound Data | 50% isolated yield after chromatography |
| Comparator Or Baseline | 3-bromo-5-methylpyrazin-2-amine (CAS 74290-65-6), produced as a secondary product in the same reaction |
| Quantified Difference | The 6-bromo isomer was isolated as the major product in 50% yield, while the 3-bromo isomer was separated as a minor component. |
| Conditions | Reaction of 5-methylpyrazin-2-amine with Br2 in CHCl3 at 55°C, followed by flash silica gel chromatography. |
Why This Matters
This confirms that while the compound is commercially available, its synthesis involves a key separation step from a close analog, validating the need for analytical proof of regioisomeric purity.
- [1] Coolpharm. (n.d.). 5-Bromo-6-methylpyrazin-2-amine. Retrieved from http://coolpharm.com.cn/cn/goods/74290-69-0.html View Source
